Commercial Purity: 98% (Ethyl Ester) vs. 95%+ (Carboxamide and Carbonitrile Analogs)
The ethyl ester target compound is supplied at a certified purity of 98% [REFS‑1]. In contrast, the corresponding 4‑bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carboxamide and 4‑bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carbonitrile analogs are commonly offered at ≥95% purity [REFS‑2][REFS‑3]. For procurement decisions where impurity profiles can affect downstream reaction yields and purification burden, this 3‑percentage‑point purity advantage reduces the need for additional purification steps before use in sensitive transformations.
| Evidence Dimension | Commercial purity (HPLC area‑%) |
|---|---|
| Target Compound Data | 98% (ethyl 4‑bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carboxylate) |
| Comparator Or Baseline | Carboxamide analog: ≥95% (1912445‑95‑4); Carbonitrile analog: ≥95% (1912446‑10‑6 / 2059939‑34‑1) |
| Quantified Difference | ≥3 percentage points higher purity for the ethyl ester |
| Conditions | Vendor‑specified purity; assay method not disclosed but typical for building‑block suppliers |
Why This Matters
Higher starting purity minimizes side reactions and simplifies chromatographic purification in multi‑step synthetic sequences, directly lowering the cost of goods for medicinal chemistry campaigns.
